1-Allyl-3,7-dimethyl-8-sulfophenylxanthine
CAS No.: 149981-25-9
VCID: VC20754607
Molecular Formula: C16H16N4O5S
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
PharmacokineticsThe compound is noted for its water solubility, which enhances its bioavailability in biological systems. Its pharmacokinetic profile is still under investigation, but it is expected to exhibit rapid distribution and clearance due to its solubility characteristics.
Research indicates that 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine interacts with various biomolecules and influences cellular functions:
Cellular EffectsThe compound's antagonism at the adenosine A2 receptor can lead to alterations in gene expression and cellular metabolism, potentially affecting cell proliferation and survival.
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine has been employed in various research contexts:
Comparison with Similar CompoundsThe compound can be compared with other xanthine derivatives such as caffeine, theophylline, and theobromine:
Several studies highlight the therapeutic potential of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine:
These findings underline its potential applications in treating conditions associated with adenosine receptor activity. 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine represents a valuable compound for scientific research due to its unique properties as an adenosine A2 receptor antagonist. Its diverse applications range from neuroprotection to inflammation modulation, making it a subject of interest for future pharmacological studies and therapeutic developments. As research progresses, further elucidation of its mechanisms and effects will enhance our understanding of its potential clinical applications. |
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 149981-25-9 | |||||||||||||||
Product Name | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | |||||||||||||||
Molecular Formula | C16H16N4O5S | |||||||||||||||
Molecular Weight | 376.4 g/mol | |||||||||||||||
IUPAC Name | 4-(3,7-dimethyl-2,6-dioxo-1-prop-2-enylpurin-8-yl)benzenesulfonic acid | |||||||||||||||
Standard InChI | InChI=1S/C16H16N4O5S/c1-4-9-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)10-5-7-11(8-6-10)26(23,24)25/h4-8H,1,9H2,2-3H3,(H,23,24,25) | |||||||||||||||
Standard InChIKey | CDMZOKMMANFJMU-UHFFFAOYSA-N | |||||||||||||||
SMILES | CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)O)N(C(=O)N(C2=O)CC=C)C | |||||||||||||||
Canonical SMILES | CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)O)N(C(=O)N(C2=O)CC=C)C | |||||||||||||||
Synonyms | 4-[2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1-(2-propenyl)-1H-purin-8-yl]benzenesulfonic Acid; | |||||||||||||||
PubChem Compound | 1365 | |||||||||||||||
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume